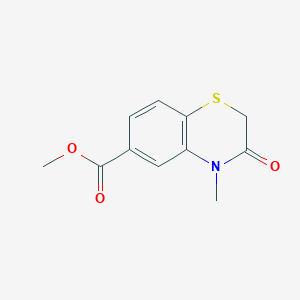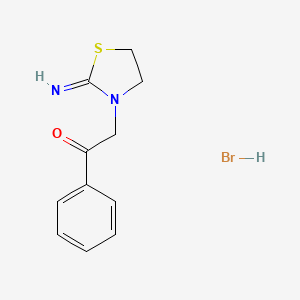![molecular formula C16H20N2O3 B1303596 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 73627-27-7](/img/structure/B1303596.png)
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
説明
The compound 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a derivative of the tetrahydropyrrolo[1,2-a]pyrazine class, which is known for its diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of tetrahydropyrrolo[1,2-a]pyrazines is well-represented, with studies indicating their relevance in medicinal chemistry due to their pharmacological properties, such as antiarrhythmic activity and antihypertensive effects .
Synthesis Analysis
The synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through various methods. One approach involves the reaction of diamines with dialkyl acetylenedicarboxylates and alkyl or aryl glyoxales, leading to alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates . Another method includes the reaction of pentafluoropyridine with sodium phenylsulfinate followed by an appropriate diamine to produce polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds . These methods highlight the versatility and polyfunctionality of the tetrahydropyrrolo[1,2-a]pyrazine scaffold, which can be further functionalized to yield a variety of substituted derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydropyrrolo[1,2-a]pyrazine derivatives is characterized by a fused ring system that can be modified to alter the compound's biological activity. For instance, the presence of a 6-substituent containing an aryl group is necessary for antitumor activity, as demonstrated by the structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines . Additionally, the structural determination of related compounds, such as the trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives, has been established by X-ray crystallography .
Chemical Reactions Analysis
Tetrahydropyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions that demonstrate their reactivity and potential for further chemical modifications. For example, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate involves a double Michael reaction followed by cyclization . In another study, the behavior of cyclic hydrazones in polyphosphoric acid during the Fischer indole synthesis was investigated, leading to the formation of different indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrrolo[1,2-a]pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the ability of certain tetrahydropyrrolo[1,2-a]pyrazine derivatives to relax K+-depolarized aortic smooth muscle is a physical property that correlates with their potential as antihypertensive agents . The ease of handling and purification, along with good yields, are also important chemical properties that facilitate the synthesis and application of these compounds .
科学的研究の応用
Asymmetric Synthesis and Enantioselective Hydrogenation
The compound has been a focal point in studies aimed at asymmetric synthesis and enantioselective hydrogenation, providing a pathway to chiral molecules. Researchers have developed methods for the asymmetric synthesis of 1-substituted tetrahydropyrrolo[1,2-a]pyrazines, utilizing chiral auxiliaries and organometallic reagents to achieve high diastereoselectivity. This approach is crucial for the production of chiral amines, which have significant medicinal efficacy due to their biological activities (Gualandi et al., 2011; Hu et al., 2018).
Chemical Reactivity and Derivative Synthesis
The chemical reactivity of this compound has been explored to synthesize novel analogues and derivatives, expanding the library of heterocyclic compounds with potential for pharmaceutical applications. Studies on the reactivity of pyrrolo[1,2-a]pyrazine derivatives towards various electrophilic and nucleophilic reagents have led to the development of new molecules, showcasing the versatility of this scaffold in organic synthesis (Voievudskyi et al., 2016).
Biological Activities and Medicinal Applications
While excluding drug use, dosage, and side effects, it is noteworthy to mention that derivatives of tetrahydropyrrolo[1,2-a]pyrazine have been investigated for their biological and pharmacological activities. Research into the antiarrhythmic activity of structurally related derivatives has highlighted the potential of this compound class in developing new therapeutic agents (Likhosherstov et al., 2003). Furthermore, the synthesis and characterisation of novel pyrrolo[1,2-a]pyrazine derivatives have led to discoveries in anticoagulant and antiplatelet activities, indicating a promising avenue for the development of new drugs (Ramesh et al., 2020).
Novel Synthetic Methodologies
Advancements in synthetic methodologies for tetrahydropyrrolo[1,2-a]pyrazines have also been significant. Innovative approaches have been developed for their synthesis, such as the direct asymmetric intramolecular aza-Friedel-Crafts reaction, providing efficient routes to these compounds with high enantioselectivity and yields. This progress underscores the compound's importance as a versatile intermediate in organic synthesis (He et al., 2011).
特性
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-13-9-11(10-14(20-2)16(13)21-3)15-12-5-4-7-18(12)8-6-17-15/h4-5,7,9-10,15,17H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMFCXIQZPMJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377898 | |
| Record name | F1386-0126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
CAS RN |
73627-27-7 | |
| Record name | F1386-0126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)




![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)
![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)